N-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)prop-2-enamide
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Overview
Description
N-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)prop-2-enamide is a chemical compound belonging to the benzoxazine family. Benzoxazines are known for their diverse biological activities and applications in various fields such as medicinal chemistry, materials science, and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)prop-2-enamide typically involves the reaction of 2-aminophenol with acrolein under acidic conditions to form the benzoxazine ring.
Industrial Production Methods
Industrial production methods for this compound often involve the use of microwave-assisted synthesis to enhance reaction rates and yields. The use of bases such as DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) is critical for achieving regioselective O-alkylation of 2-aminophenols with 2-bromoalkanoates, followed by intermolecular amidation .
Chemical Reactions Analysis
Types of Reactions
N-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)prop-2-enamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo-derivatives.
Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.
Substitution: The benzoxazine ring allows for electrophilic and nucleophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions include hydroxylated derivatives, substituted benzoxazines, and various oxo-derivatives .
Scientific Research Applications
N-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)prop-2-enamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)prop-2-enamide involves its interaction with specific molecular targets and pathways. For instance, as a BET bromodomain inhibitor, it binds to the acetylated lysine residues on histone proteins, thereby modulating gene expression and exhibiting anticancer effects .
Comparison with Similar Compounds
Similar Compounds
N-(3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-7-yl)benzenesulfonamide: Another benzoxazine derivative with similar biological activities.
N-(7-fluoro-3,4-dihydro-3-oxo-4-prop-2-ynyl-2H-1,4-benzoxazin-6-yl)cyclohex-1-ene-1,2-dicarboxamide: Known for its use in agrochemicals.
Uniqueness
N-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)prop-2-enamide is unique due to its specific structural features that allow for diverse chemical modifications and its potential as a versatile scaffold in drug design and materials science .
Properties
IUPAC Name |
N-(3-oxo-4H-1,4-benzoxazin-6-yl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O3/c1-2-10(14)12-7-3-4-9-8(5-7)13-11(15)6-16-9/h2-5H,1,6H2,(H,12,14)(H,13,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSFNQUPCXDRXGZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC1=CC2=C(C=C1)OCC(=O)N2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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